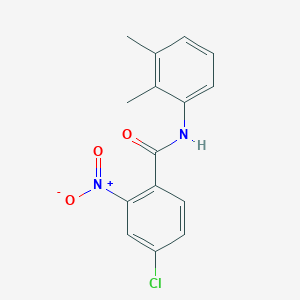

![molecular formula C21H17NO2S B5546514 3-[1-(1-naphthyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5546514.png)

3-[1-(1-naphthyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound under discussion belongs to a class of organic molecules with potential applications in various fields, including materials science and pharmaceuticals. Its structure incorporates several functional groups and aromatic systems, such as the naphthyl and thienyl groups, linked through a pyrrole moiety, which suggests a complex interplay of physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves strategic functional group manipulations and coupling reactions. For example, Procopiou et al. (2018) describe the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids using a diastereoselective route, highlighting the importance of asymmetric catalysis in accessing compounds with precise chiral configurations (Procopiou et al., 2018). Although not directly related to the exact compound, this approach sheds light on methodologies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated through various spectroscopic techniques, including X-ray crystallography. For instance, Yin et al. (2006) detailed the crystal structure of a related pyrrole-carboxylic acid derivative, providing insights into the arrangement of such molecules and the potential for hydrogen bonding (Yin, Zhen-ming, Wang, Jian-ying, 2006).

Chemical Reactions and Properties

Chemical reactions involving the pyrrole nucleus and its derivatives often exploit the nucleophilic character of the nitrogen atom or the electrophilic addition at the 2,3- or 2,5-positions of the pyrrole ring. An example is the electrochemical polymerization of pyrrole derivatives to create polymers with specific electronic and optical properties, as discussed by Cihaner and Algi (2008) (Cihaner, Algi, 2008).

科学的研究の応用

Fluorescent Derivatisation and Biological Assays

3-(Naphthalen-1-ylamino)propanoic acid, a related compound, has been explored for its applicability as a fluorescent derivatising reagent. The derivatisation of amino acids with this compound results in strongly fluorescent derivatives, which are useful in biological assays due to their strong fluorescence in ethanol and water at physiological pH, along with good quantum yields. The fluorescence derivatisation technique is particularly valuable for the detection and quantification of amino acids in various samples, highlighting its significance in biochemical and medical research (Frade et al., 2007).

Electrochromic and Fluorescent Polymers

Research has also focused on the synthesis of processable conducting polymers based on thienylpyrrole, including compounds closely related to 3-[1-(1-naphthyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid. These polymers exhibit very well-defined and reversible redox processes in both organic and aqueous solutions. Their multielectrochromic behavior (yellow in the neutral state, green and blue in the intermediate state, and violet in the oxidized state) alongside their solubility in organic solvents and fluorescent properties make them attractive for applications in electrochromic devices, sensors, and optoelectronic devices (Cihaner & Algi, 2008).

Synthesis and Chemical Reactivity

The compound and its derivatives have been utilized as key intermediates in the synthesis of various chemical entities. For example, pyrrolidine-based amino alcohols derived from similar compounds have been used as chiral ligands in the enantioselective alkylation of benzaldehyde, demonstrating the compound's utility in synthetic organic chemistry and the development of enantioselective synthesis methodologies (Gonsalves et al., 2003).

Photocyclization and Structural Studies

Photocyclization studies involving substituted propenoic acids related to 3-[1-(1-naphthyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid have led to the formation of compounds like phenanthro[2,1-b]thiophene-10-carboxylic acid, showcasing the compound's relevance in the synthesis of complex heterocyclic structures. These studies contribute to the understanding of photocyclization mechanisms and the development of new synthetic pathways for heterocyclic compounds (Tominagaxs et al., 1996).

特性

IUPAC Name |

3-(1-naphthalen-1-yl-5-thiophen-2-ylpyrrol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2S/c23-21(24)13-11-16-10-12-19(20-9-4-14-25-20)22(16)18-8-3-6-15-5-1-2-7-17(15)18/h1-10,12,14H,11,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLVPVIBZPAXRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=CC=C3C4=CC=CS4)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Naphthalen-1-yl-5-thiophen-2-ylpyrrol-2-yl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

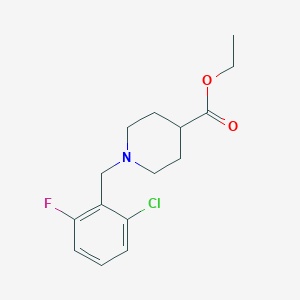

![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)

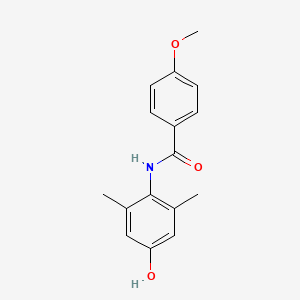

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)

![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)

![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)

![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)

![diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)

![4-[(3,4-dimethoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5546497.png)

![2-{1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5546502.png)

![N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5546510.png)

![ethyl [(6-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5546524.png)